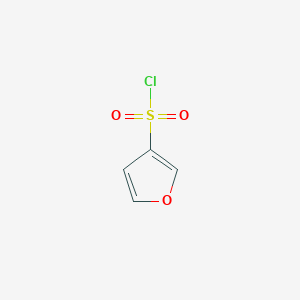

Furan-3-sulfonyl chloride

Description

Significance of the Furan (B31954) Moiety in Chemical Synthesis and Biological Activity

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in organic and medicinal chemistry. researchgate.netutripoli.edu.ly Its inclusion in a molecule is a well-established strategy in the pursuit of new therapeutic agents. researchgate.net Furan and its derivatives are not only prevalent in natural products but are also key components in a multitude of synthetic compounds with a wide array of biological functions. researchgate.netresearchgate.net

The significance of the furan moiety stems from several key aspects:

Biological Activity: Furan-containing compounds exhibit a vast spectrum of pharmacological activities. They are integral to drugs used for antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer purposes. utripoli.edu.lyutripoli.edu.lyijabbr.com Their utility also extends to treatments for central nervous system disorders, cardiovascular conditions, and ulcers. utripoli.edu.lyijabbr.com Even minor changes in the substitution pattern on the furan ring can lead to significant alterations in biological activity. utripoli.edu.ly

Synthetic Versatility: As a heterocyclic aromatic compound, furan can undergo various chemical transformations. researchgate.net It serves as a versatile building block for synthesizing more complex molecules, including naturally occurring metabolites and other biologically active compounds. researchgate.net The reactivity of the furan ring allows for the introduction of diverse functional groups, enabling chemists to create extensive libraries of novel compounds for screening. researchgate.netutripoli.edu.ly

Structural Scaffold: The furan ring acts as a fundamental skeleton for numerous substances with proven therapeutic value. utripoli.edu.ly Its planar structure and ability to engage in hydrogen bonding and other non-covalent interactions allow furan-based molecules to bind effectively to a range of biological receptors and enzymes. ijabbr.com

Reported Biological Activities of Furan Derivatives

| Activity Category | Specific Applications/Targets | Reference |

|---|---|---|

| Antimicrobial | Antibacterial, Antifungal, Antiviral | researchgate.netutripoli.edu.ly |

| Anti-inflammatory & Analgesic | Reducing inflammation and pain | utripoli.edu.lyijabbr.com |

| Anticancer | Anti-proliferative activity against various cancer cell lines | utripoli.edu.ly |

| Central Nervous System | Antidepressant, Anxiolytic, Anticonvulsant, Antiparkinsonian | utripoli.edu.lyijabbr.com |

| Cardiovascular | Antihypertensive, Diuretic | utripoli.edu.ly |

Role of the Sulfonyl Chloride Functional Group in Organic Chemistry

The sulfonyl chloride (-SO₂Cl) group is a highly reactive and versatile functional group in organic synthesis. fiveable.memagtech.com.cn As a derivative of sulfonic acid, its reactivity is often compared to that of acyl chlorides. sarchemlabs.com Its primary importance lies in its ability to act as a powerful electrophile, readily reacting with a wide range of nucleophiles. fiveable.me

Key roles of the sulfonyl chloride group include:

Synthesis of Sulfonamides: One of the most critical applications of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. fiveable.me The sulfonamide functional group is a well-known pharmacophore present in numerous antibacterial drugs, diuretics, and anticonvulsants. The ability to easily synthesize sulfonamides makes sulfonyl chlorides indispensable in drug discovery and development. acs.org

Formation of Sulfonic Esters: Sulfonyl chlorides react with alcohols to produce sulfonic esters. fiveable.me These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making sulfonyl chlorides useful reagents for activating alcohols.

Protecting Group Chemistry: The sulfonyl group can be used as a protecting group for alcohols and amines, a crucial tactic in multi-step organic synthesis. acs.org

Source of Chemical Groups: In various reactions, sulfonyl chlorides can serve as sources for sulfonyl, sulfenyl, aryl, and other groups, highlighting their versatility as synthetic intermediates. magtech.com.cn They are also used as intermediates in the production of dyes and pigments. quora.com

Overview of Research Trends and Applications of Furan-3-sulfonyl Chloride

This compound, as a specific molecule, combines the properties of both the furan ring and the sulfonyl chloride group. Research involving this compound focuses on its use as a specialized building block for creating more complex, often biologically active, molecules.

Intermediate in Pharmaceutical Synthesis: A primary application of this compound is its role as a key intermediate in the synthesis of targeted pharmaceutical compounds. For instance, it has been utilized in an efficient synthesis process for furan sulfonamide compounds that are precursors to Interleukin-1 (IL-1) inhibitors. google.com In this process, a furoate ester is first sulfonated, and the resulting sulfonic acid is converted to this compound using a chlorinating agent. google.com The sulfonyl chloride is then reacted with an amine to form the desired furan sulfonamide. google.com

Reagent in Exploratory Chemistry: The compound also features in exploratory syntheses aimed at developing new classes of molecules. In one research effort, this compound was a target intermediate in a proposed multi-step synthesis to create 2-nitrofuran-3-sulfonyl fluoride, a potential new antibiotic pharmacophore. rsc.org Although the planned synthesis did not succeed at the oxidative chlorination step in that specific pathway, its consideration underscores its value as a logical precursor for accessing substituted furan scaffolds. rsc.org

The research trends indicate that this compound is not typically an end product but rather a valuable, reactive intermediate. Its utility lies in providing a direct method to attach a sulfonyl group to the 3-position of a furan ring, which can then be readily converted into sulfonamides or other derivatives for biological screening or as part of a larger synthetic strategy.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 52665-49-3 | sigmaaldrich.comepa.gov |

| Molecular Formula | C₄H₃ClO₃S | fishersci.se |

| Molecular Weight | 166.58 g/mol | fishersci.serheniumshop.co.il |

| IUPAC Name | This compound | sigmaaldrich.comamericanelements.com |

| Physical Form | Colorless to yellow liquid | sigmaaldrich.comamericanelements.com |

| Boiling Point | 226.1 ± 13.0 °C (Predicted) | chemicalbook.com |

| Density | 1.529 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

| Reactivity | Reacts violently with water | fishersci.se |

Structure

3D Structure

Properties

IUPAC Name |

furan-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBBEIXTVWWTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623292 | |

| Record name | Furan-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52665-49-3 | |

| Record name | Furan-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURAN-3-SULFONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Furan 3 Sulfonyl Chloride

Direct Sulfonylation Approaches

Direct sulfonylation methods aim to introduce the sulfonyl chloride group onto the furan (B31954) ring in a single or a few straightforward steps. These approaches often contend with the inherent reactivity and regioselectivity of the furan ring.

Table 1: Example of Direct Sulfonylation of a Furan Derivative

| Precursor | Reagent | Product | Position of Sulfonylation | Reference |

|---|

The formation of sulfonyl chlorides via electrophilic aromatic substitution is a well-established transformation. For furan, a π-rich heteroaromatic system, electrophilic reactions are significantly faster than for benzene (B151609). The preferential site for electrophilic attack is the C2 position, as the resulting cationic intermediate can be stabilized by three resonance structures. In contrast, attack at the C3 position leads to a less stable intermediate with only two resonance contributors. Consequently, achieving direct electrophilic sulfonylation at the 3-position of an unsubstituted furan is challenging. While general principles of electrophilic aromatic substitution are well understood, specific and detailed research findings for the direct formation of furan-3-sulfonyl chloride through this pathway are not prominently described in the available scientific literature.

Indirect Synthetic Routes

Indirect methods provide alternative pathways to this compound by starting with a furan ring that already bears a suitable functional group at the 3-position, which is then converted to the desired sulfonyl chloride.

The oxidation of thiols to their corresponding sulfonyl chlorides is a reliable and widely used synthetic transformation. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net This method would involve the initial synthesis of furan-3-thiol, followed by its oxidative chlorination. Various reagents can be employed for this conversion, including N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. semanticscholar.org This approach offers a practical and safe alternative to hazardous reagents like chlorine. semanticscholar.org While this is a general and effective method for a range of thiols, specific documented examples and detailed reaction conditions for the oxidation of furan-3-thiol to this compound are not extensively reported.

Table 2: General Conditions for Oxidation of Thiols to Sulfonyl Chlorides

| Oxidizing System | Substrate Scope | General Yields | Reference |

|---|---|---|---|

| N-Chlorosuccinimide / aq. HCl | Thioacetates, thiocarbamates, thiols, disulfides | Good to excellent | semanticscholar.org |

Table 3: General Protocol for Conversion of Sulfonyl Hydrazides to Sulfonyl Chlorides

| Reagent | Solvent | Temperature | Reaction Time | General Yields | Reference |

|---|

The Sandmeyer reaction provides a classic method for the conversion of aromatic amines to various functional groups, including sulfonyl chlorides. nih.govorganic-chemistry.orgnih.govorgsyn.org This approach would begin with 3-aminofuran. The amine is first diazotized, typically using a nitrite (B80452) source in the presence of a strong acid, to form a diazonium salt. The subsequent reaction of this diazonium salt with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst yields the sulfonyl chloride. Modern variations of this reaction utilize stable sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO), which can simplify the procedure and enhance safety. nih.gov Despite the broad applicability of the Sandmeyer reaction to a wide range of carbo- and heterocyclic amines, specific, detailed protocols for the synthesis of this compound from 3-aminofuran are not well-documented in the scientific literature.

Table 4: Key Steps in a Sandmeyer-Type Sulfonyl Chloride Synthesis

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Diazotization | 3-Aminofuran, NaNO₂ / HCl or t-BuONO | Furan-3-diazonium salt |

Palladium/Copper-Catalyzed Approaches

The application of transition metal catalysis, particularly using palladium and copper, has become a cornerstone of modern organic synthesis for its ability to form carbon-sulfur bonds under mild conditions. While direct palladium-catalyzed chlorosulfonylation of the furan ring is not extensively documented, the principles are well-established through the synthesis of other aryl sulfonyl chlorides. nih.gov These methods typically involve the cross-coupling of an organofuran intermediate with a sulfur dioxide source.

A prominent strategy involves the palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide surrogate, followed by chlorination. nih.gov This approach offers significant functional group tolerance. The catalytic cycle is believed to involve the insertion of a Pd(0) species into a sulfur-containing precursor, followed by transmetalation with the furan-3-boronic acid and subsequent reductive elimination. nih.gov The choice of ligand is critical in these reactions, often requiring bulky electron-rich phosphines to facilitate the catalytic cycle and prevent side reactions like desulfonylation. nih.govnih.gov

Copper catalysis, often used in conjunction with palladium or on its own, can also facilitate the formation of sulfonyl compounds. For instance, copper-catalyzed oxidation is a known method for forming the furan ring itself from 1,3-butadienes, indicating the compatibility of copper with the furan moiety. pharmaguideline.com

Table 1: Key Features of Palladium-Catalyzed Sulfonyl Chloride Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically a Palladium(0) or Palladium(II) precursor, such as Pd(OAc)2. | nih.govntu.edu.sg |

| Ligands | Bulky, electron-rich phosphine (B1218219) ligands (e.g., 2-(dicyclohexylphosphino)-biphenyl) are often essential. | nih.gov |

| Furan Source | Furan-3-boronic acid or other organometallic furan derivatives. | nih.gov |

| Sulfur Source | Sulfur dioxide or a surrogate. | nih.gov |

| Key Advantage | High functional group tolerance and mild reaction conditions compared to classical methods. | nih.gov |

Novel and Emerging Synthetic Strategies

Recent advancements in synthetic methodology offer promising new routes to furan-containing sulfonyl compounds, focusing on improving safety, efficiency, and modularity.

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a powerful technology for the synthesis of sulfonyl chlorides due to its ability to handle hazardous reagents and exothermic reactions safely. rsc.orgmdpi.com In a flow system, small volumes of reagents are continuously mixed and reacted in a temperature-controlled reactor, minimizing the risks associated with large-scale batch processes. mdpi.comresearchgate.net This technique offers exquisite control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity. rsc.org

For the synthesis of aryl sulfonyl chlorides, continuous flow processes have been developed that demonstrate significant improvements in spacetime yield compared to traditional batch methods. mdpi.com For example, a continuous manufacturing process for aryl sulfonyl chlorides using multiple continuous stirred-tank reactors (CSTRs) showed a spacetime yield of 0.139 g mL⁻¹ h⁻¹, nearly double that of the optimized batch process (0.072 g mL⁻¹ h⁻¹). mdpi.com Such systems can be automated, enhancing reproducibility and operational safety, particularly when dealing with corrosive reagents like chlorosulfonic acid. mdpi.comresearchgate.net The implementation of flow chemistry for producing this compound could mitigate hazards and improve scalability. nih.govresearchgate.net

Table 2: Comparison of Batch vs. Continuous Flow for Aryl Sulfonyl Chloride Production

| Parameter | Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Scale | ~65 g in 6.5 h | ~500 g in 12 h | mdpi.com |

| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ | mdpi.com |

| Safety Profile | High risk due to large volumes of hazardous reagents and potential for thermal runaway. | Improved safety due to small reactor volumes and superior temperature control. | rsc.orgmdpi.com |

| Control | Difficult to control exotherms and off-gassing. | Precise control over reaction parameters (residence time, temperature). | rsc.org |

Photocatalytic Approaches

Visible-light photocatalysis offers a green and mild alternative for generating reactive radical intermediates. beilstein-journals.org In the context of sulfonyl compound synthesis, photoredox catalysis can be used to generate sulfonyl radicals from stable precursors like sulfonyl hydrazines or sulfinates. beilstein-journals.org These radicals can then be trapped by a suitable furan-based substrate.

The general mechanism involves a photocatalyst, such as a ruthenium or iridium complex or an organic dye, which, upon excitation by visible light, initiates a single-electron transfer (SET) process. beilstein-journals.org This can lead to the formation of a sulfonyl radical, which can then engage in bond-forming reactions under exceptionally mild conditions, often at room temperature. beilstein-journals.org This approach avoids the harsh reagents used in traditional methods. While the direct photocatalytic synthesis of this compound is an emerging area, the principles established for other C–S bond formations suggest its high potential. beilstein-journals.orgnih.gov

Multi-component Reactions for Furan-Containing Sulfonyl Compounds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, represent a highly efficient synthetic strategy. mdpi.com Recently, a three-component tandem reaction has been developed for the construction of fluoroalkylated tetrasubstituted furan derivatives that incorporates a dual sulfonylation. rsc.org This transition-metal-free approach proceeds through a cascade of successive defluorination, dual sulfonylation, and annulation, forming two new C–S bonds in the process. rsc.org Such a strategy allows for the rapid assembly of complex furan-containing sulfonyl compounds from simple precursors, showcasing high atom and step economy. rsc.org

Strategies involving SO₂ Surrogates (e.g., DABSO)

Given the toxicity and difficult handling of sulfur dioxide gas, solid SO₂ surrogates have gained significant traction. d-nb.info The most prominent among these is DABCO-bis(sulfur dioxide), known as DABSO, a stable, crystalline solid that safely releases SO₂ upon gentle heating. rsc.orgresearchgate.net

DABSO has been successfully used in a variety of transformations to prepare sulfonyl compounds. rsc.orgtcichemicals.com A particularly effective method involves the reaction of organometallic reagents, such as Grignard or organolithium species derived from furan, with DABSO. This generates a metal sulfinate salt in situ. d-nb.infonih.gov This intermediate can then be treated with a chlorinating agent, such as sulfuryl chloride or N-chlorosuccinimide, to yield the desired this compound. This one-pot procedure avoids the use of gaseous SO₂ and allows for the synthesis of sulfonyl chlorides from readily available precursors. nih.gov

Table 3: Applications of DABSO in Sulfonyl Compound Synthesis

| Starting Material | Reagent Sequence | Product Type | Reference |

|---|---|---|---|

| Organometallic Reagent (e.g., Furan-Li) | 1. DABSO; 2. Oxidative Chlorination (e.g., SO₂Cl₂) | Sulfonyl Chloride | nih.gov |

| Aryl Boronic Acid | 1. DABSO, Cu catalyst; 2. Electrophile | Sulfone, Sulfonamide | tcichemicals.com |

| Aryl Halide | 1. DABSO, Grignard formation | Metal Sulfinate | rsc.org |

Comparative Analysis of Synthetic Efficiencies and Scalability

Each synthetic methodology presents a unique set of advantages and disadvantages concerning efficiency, safety, cost, and scalability.

Classical methods, while historically significant, often suffer from harsh conditions, poor functional group tolerance, and the use of hazardous reagents, limiting their scalability. nih.gov

Palladium/Copper-catalyzed approaches offer milder conditions and broader substrate scope, significantly improving upon classical methods. However, the cost of the metal catalyst and ligands, as well as the need to remove metal traces from the final product, can be drawbacks for large-scale production. nih.gov

Continuous flow synthesis stands out for its scalability and safety. mdpi.com The high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer, preventing thermal runaways common in batch sulfonations. The demonstrated increase in spacetime yield makes it an economically attractive option for industrial-scale production. mdpi.comresearchgate.net

Photocatalytic and multi-component reactions are at the forefront of synthetic innovation. They offer high efficiency and novel pathways under mild conditions. beilstein-journals.orgrsc.org However, these methods are often in earlier stages of development, and their scalability for bulk production of a relatively simple molecule like this compound may not yet be as established as flow chemistry. rsc.org

The use of SO₂ surrogates like DABSO represents a significant advance in safety and convenience over using gaseous SO₂. nih.gov This method is highly versatile and can be implemented with standard laboratory equipment, making it scalable and adaptable for the synthesis of a wide array of sulfonyl chlorides. rsc.org

Table 4: Comparative Overview of Synthetic Strategies

| Methodology | Efficiency | Scalability | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Pd/Cu-Catalyzed | Good to excellent yields. | Moderate; catalyst cost and removal can be an issue. | Mild conditions, high functional group tolerance. | Catalyst cost, potential metal contamination. |

| Continuous Flow | High yields and purity. | Excellent; designed for scale-up. | Superior safety, high spacetime yield, automation. | Higher initial equipment investment. |

| Photocatalysis | Varies; often high. | Less established for bulk production. | Very mild conditions, green approach, novel reactivity. | Catalyst cost, potential for side reactions. |

| Multi-Component | High atom and step economy. | Varies; can be highly scalable. | Rapid assembly of complex molecules, efficiency. | May require extensive optimization for simple targets. |

| SO₂ Surrogates | Good to excellent yields. | Good; avoids handling hazardous gas. | Enhanced safety, convenience, versatility. | Cost of the surrogate compared to SO₂ gas. |

Reactivity and Reaction Mechanisms of Furan 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions

The primary mode of reactivity for furan-3-sulfonyl chloride involves the nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group. This pathway is fundamental to the synthesis of a wide array of furan-3-sulfonyl derivatives.

The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, yielding furan-3-sulfonamides. This transformation is highly efficient and typically proceeds by treating the sulfonyl chloride with the desired amine in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. Pyridine (B92270) is commonly used both as a solvent and a base. organic-chemistry.org Alternatively, the reaction can be performed under Schotten-Baumann conditions, which involve an aqueous alkaline medium. organic-chemistry.org The resulting furan-3-sulfonamide (B1289174) core is a key structural motif in various compounds of medicinal interest. cmu.edu The general reaction is robust, accommodating a wide range of amine substrates. mdpi.comresearchgate.net

Table 1: General Synthesis of Furan-3-sulfonamides

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Primary or Secondary Amine (R¹R²NH) | Base (e.g., Pyridine) or Aqueous Alkali | N-substituted Furan-3-sulfonamide |

This table represents a generalized reaction scheme.

Analogous to the formation of sulfonamides, this compound reacts with alcohols to produce furan-3-sulfonate esters. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur center of the sulfonyl chloride. tandfonline.comresearchgate.net This reaction is also typically conducted in the presence of a non-nucleophilic base, such as pyridine, which serves to activate the alcohol and sequester the HCl generated. tandfonline.com A critical feature of this transformation is that it proceeds with the retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. researchgate.net This makes the conversion of alcohols to sulfonate esters a valuable method for activating the hydroxyl group as a good leaving group for subsequent substitution or elimination reactions. tandfonline.comresearchgate.net

Table 2: General Synthesis of Furan-3-sulfonate Esters

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Alcohol (R-OH) | Base (e.g., Pyridine) | Furan-3-sulfonate Ester |

This table represents a generalized reaction scheme.

The electrophilic sulfur of this compound is receptive to a variety of other nucleophiles beyond amines and alcohols.

Thiols: Reaction with thiols (mercaptans) yields thiosulfonates. This occurs via nucleophilic attack of the sulfur atom of the thiol on the sulfonyl chloride group. imist.ma

Hydrazides: this compound reacts with hydrazine (B178648) and its derivatives to form the corresponding furan-3-sulfonyl hydrazides. For instance, reacting a sulfonyl chloride with hydrazine hydrate (B1144303) produces the parent sulfonyl hydrazide. tandfonline.com This reactivity extends to substituted hydrazides, such as isonicotinic acid hydrazide, to yield more complex structures. tandfonline.com These sulfonyl hydrazide products are stable compounds and can serve as intermediates for further synthetic elaborations, including the formation of hydrazones by condensation with carbonyl compounds. tandfonline.comacs.org

Radical Reactions involving this compound

Beyond ionic pathways, this compound can participate in radical reactions. The relatively weak sulfur-chlorine bond can undergo homolytic cleavage to generate a furan-3-sulfonyl radical (Furan-SO₂•). researchgate.net This process can be initiated by heat, light (photoredox catalysis), or a radical initiator. cmu.edumagtech.com.cn

Once formed, the electrophilic furan-3-sulfonyl radical can engage in several transformations, most notably addition to unsaturated systems like alkenes and alkynes. researchgate.netchemrxiv.org This radical addition leads to the formation of a new carbon-centered radical, which can then be trapped by the chlorine atom from the starting sulfonyl chloride or another radical scavenger to complete the reaction. nih.gov Such radical sulfonylation reactions provide a powerful method for forming C-S bonds and accessing functionalized sulfones under conditions complementary to traditional nucleophilic methods. researchgate.netmagtech.com.cn

Annulation Reactions

This compound can serve as a precursor for substrates used in annulation, or ring-forming, reactions. One such strategy involves the intramolecular cyclization of unsaturated acyloxy sulfones to construct fused furan (B31954) ring systems. acs.org In this methodology, an unsaturated alcohol can be reacted with this compound to form an unsaturated furan-3-sulfonate ester. This intermediate, upon rearrangement or further modification to an acyloxy sulfone, can undergo base-mediated deprotonation and intramolecular cyclization to yield a fused bicyclic system. acs.org

Another potential pathway involves the conversion of the sulfonyl chloride to a sulfinate derivative. Protonic acid can catalyze a cascade reaction involving 1,4-sulfinate migration followed by annulation in suitably designed enynone systems, leading to the formation of furan-tethered benzocyclobutenes. dntb.gov.ua These examples highlight how this compound can be a key starting material for building more complex heterocyclic scaffolds.

Mechanistic Investigations and Computational Studies

The mechanism of nucleophilic substitution at the sulfur atom of sulfonyl chlorides has been a subject of detailed investigation. While an addition-elimination mechanism involving a hypervalent sulfur intermediate (a sulfurane) is plausible, significant experimental and computational evidence for arenesulfonyl chlorides points towards a concerted, SN2-type mechanism. nih.gov

Detailed kinetic and Density Functional Theory (DFT) studies on the chloride-chloride exchange in arenesulfonyl chlorides revealed that the reaction proceeds through a single, highly polar, trigonal bipyramidal transition state, rather than a stable intermediate. nih.gov Given the structural and electronic similarities, this SN2 pathway is considered the operative mechanism for the reactions of this compound with most nucleophiles. Computational chemistry, particularly DFT, has proven to be a powerful tool for elucidating the electronic structures, reaction pathways, and reactivity of furan derivatives and related organosulfur compounds. nih.gov

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms that are otherwise difficult to probe experimentally. scienceopen.com For this compound, these computational methods can provide deep insights into reaction pathways, transition states, and the stability of intermediates.

Researchers employ calculations to map the potential energy surface (PES) for reactions involving this compound. scienceopen.com This allows for the identification of the lowest energy pathway from reactants to products, revealing the structures of transient intermediates and high-energy transition states. For instance, in a nucleophilic substitution reaction where an amine attacks the sulfonyl chloride group, DFT calculations can determine the energy barriers for different possible mechanisms, such as a concerted or a stepwise addition-elimination pathway.

Frontier Molecular Orbital (FMO) analysis is another key application. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack. In this compound, the LUMO is expected to be localized primarily on the sulfonyl chloride group, specifically on the sulfur atom, confirming its role as the principal electrophilic center.

By combining experimental studies with high-level DFT calculations, a more complete picture of the reaction mechanism can be achieved. chemrxiv.orgacs.org These computational approaches allow for the prediction of reaction outcomes and the rational design of new synthetic methodologies. rsc.org

Table 1: Application of Quantum Chemical Methods to this compound This table is illustrative and based on standard computational chemistry applications.

| Calculation Type | Information Obtained | Relevance to this compound |

|---|---|---|

| Geometry Optimization | Provides the lowest energy structure of reactants, intermediates, and products. | Determines the stable conformations of the molecule and its reaction products. |

| Transition State (TS) Search | Identifies the highest energy point along the reaction coordinate (the activation energy). | Elucidates the energy barrier for reactions, such as sulfonamide formation, and helps to predict reaction rates. rsc.org |

| Potential Energy Surface (PES) Scan | Maps the energy of the system as a function of specific geometric parameters (e.g., bond lengths, angles). | Visualizes the entire reaction pathway, confirming the sequence of bond-making and bond-breaking events. scienceopen.com |

| Frontier Molecular Orbital (FMO) Analysis | Calculates the energy and location of the HOMO and LUMO. | Predicts sites of electrophilic (HOMO) and nucleophilic (LUMO) attack, confirming the sulfur atom as the primary electrophilic site. |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and donor-acceptor interactions within the molecule. | Quantifies the electrophilicity of the sulfur atom and the electron-donating nature of the furan ring. researchgate.net |

Spectroscopic Studies of Intermediates

Spectroscopic techniques are vital for the characterization of reactants, products, and, where possible, transient intermediates in the reactions of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In a typical reaction, such as the formation of a sulfonamide from this compound and an amine, IR spectroscopy can be used to monitor the progress of the reaction. The starting material exhibits characteristic strong stretches for the asymmetric and symmetric vibrations of the S=O bonds in the sulfonyl chloride group, typically found around 1360 cm⁻¹ and 1170 cm⁻¹, respectively. The disappearance of these peaks and the appearance of new bands corresponding to the sulfonamide N-H and S=O stretches would indicate product formation.

NMR spectroscopy provides detailed structural information. ¹H NMR of this compound would show distinct signals for the protons on the furan ring. Upon reaction, significant chemical shifts in these signals, particularly for the protons at the C2 and C4 positions adjacent to the reaction center, would be observed. The appearance of new signals corresponding to the protons of the incoming nucleophile (e.g., the alkyl or aryl groups of an amine) would confirm the formation of the new product. Similarly, ¹³C NMR can track the chemical shift changes of the furan ring carbons, especially the carbon atom bonded to the sulfur (C3).

While direct spectroscopic observation of short-lived reaction intermediates is challenging, these techniques are invaluable for analyzing stable intermediates or the final products, which in turn provides mechanistic evidence. For example, in some reactions of related heterocycles, addition-elimination intermediates have been isolated and characterized when a base is omitted from the reaction mixture. uobasrah.edu.iq

Table 2: Key Spectroscopic Data for Monitoring Reactions of this compound Data is based on typical values for related functional groups. google.com

| Functional Group | Technique | Characteristic Signal / Shift (ppm or cm⁻¹) | Significance |

|---|---|---|---|

| This compound | ¹H NMR | ~7.0-8.5 ppm | Signals for furan protons; their positions shift upon reaction. |

| ¹³C NMR | ~140-150 ppm (C-S) | Shift of the carbon attached to the sulfonyl group indicates changes in its electronic environment. | |

| IR | ~1360 cm⁻¹ (asym S=O), ~1170 cm⁻¹ (sym S=O) | Disappearance of these bands signals consumption of the starting material. | |

| Furan-3-sulfonamide (Product) | ¹H NMR | Varies (N-H), ~7.0-8.5 ppm (furan) | Appearance of N-H proton signal and shifts in furan proton signals confirm product formation. |

| IR | ~3300 cm⁻¹ (N-H), ~1330 & 1150 cm⁻¹ (S=O) | Appearance of N-H stretch and shift in S=O stretches indicates sulfonamide formation. |

Influence of Substituents on Reactivity and Selectivity

Substituents on the furan ring can significantly alter the reactivity of this compound and the selectivity of its reactions. The effect depends on the electronic nature (electron-donating or electron-withdrawing) and the position of the substituent on the ring.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, placed on the furan ring decrease the electron density of the ring system. This has two major consequences. First, it makes the furan ring itself less reactive towards electrophilic substitution. Second, through inductive and resonance effects, it increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack. Therefore, a furan ring substituted with an EWG would likely accelerate the rate of sulfonamide or sulfonate ester formation.

Conversely, electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, increase the electron density of the furan ring. This enhances the ring's reactivity towards electrophiles. At the same time, an EDG would slightly decrease the electrophilicity of the sulfonyl chloride's sulfur atom, potentially slowing down the rate of nucleophilic substitution at the sulfur center compared to the unsubstituted parent compound. acs.org

The position of the substituent also governs selectivity, particularly in reactions involving the furan ring itself. For electrophilic substitution, the directing effect of the sulfonyl chloride group (a meta-director in benzene (B151609) chemistry, but deactivating for the furan ring) competes with the directing influence of the new substituent and the inherent directing effect of the furan's oxygen atom. uobasrah.edu.iq For example, a strongly activating EDG at the C2 position would likely direct an incoming electrophile to the C5 position. uobasrah.edu.iq

Table 3: Predicted Influence of Substituents on the Reactivity of this compound

| Substituent Type | Position on Furan Ring | Effect on Sulfonyl Chloride Reactivity (Nucleophilic Attack) | Effect on Furan Ring Reactivity (Electrophilic Attack) |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -OCH₃) | C2, C4, or C5 | Decreased (slower reaction with nucleophiles) | Increased (faster reaction with electrophiles) |

| Electron-Withdrawing (e.g., -NO₂, -CN, -CO₂R) | C2, C4, or C5 | Increased (faster reaction with nucleophiles) | Decreased (slower reaction with electrophiles) |

Derivatization Strategies and Functionalization of Furan 3 Sulfonyl Chloride

Synthesis of Furan-containing Sulfonamides

The reaction of furan-3-sulfonyl chloride with primary or secondary amines is a fundamental method for the synthesis of furan-containing sulfonamides. ucl.ac.uk This nucleophilic substitution reaction typically proceeds under basic conditions, often using a tertiary amine like pyridine (B92270) as a base to scavenge the hydrogen chloride byproduct. google.comgoogle.comsemanticscholar.org The general scheme involves the attack of the amine's lone pair of electrons on the sulfonyl chloride's sulfur atom, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. ucl.ac.uk

The versatility of this reaction allows for the introduction of a wide variety of substituents depending on the amine used, leading to a diverse library of furan-3-sulfonamides. For instance, reaction with ammonium (B1175870) bicarbonate can yield the primary sulfonamide. google.com These sulfonamide derivatives are of significant interest in medicinal chemistry.

Table 1: Examples of Amines Used in the Synthesis of Furan-3-sulfonamides

| Amine | Resulting Sulfonamide Structure (General) |

|---|---|

| Primary Amine (R-NH₂) | Furan-SO₂-NHR |

| Secondary Amine (R₂NH) | Furan-SO₂-NR₂ |

| Ammonia (NH₃) or equivalent | Furan-SO₂-NH₂ |

| Pyrrolidine | Furan-SO₂-N(CH₂)₄ |

| Morpholine | Furan-SO₂-N(CH₂CH₂)₂O |

This table presents a generalized view of the reaction products.

Synthesis of Furan-containing Sulfonates

In a similar fashion to sulfonamide formation, this compound reacts with alcohols or phenols to produce furan-containing sulfonate esters. smolecule.comvaia.com This reaction, often carried out in the presence of a base like pyridine, involves the nucleophilic attack of the hydroxyl group on the sulfonyl chloride. google.comchemguide.co.uk The resulting sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions, making these derivatives valuable intermediates in organic synthesis. vaia.compearson.com

The reaction conditions can be mild, and a variety of alcoholic and phenolic compounds can be employed, leading to a broad scope of furan-3-sulfonate esters. chemguide.co.uk For example, the reaction with ethanol (B145695) would yield ethyl furan-3-sulfonate. vaia.com

Introduction of Furan-3-sulfonyl Moiety into Complex Molecules

The furan-3-sulfonyl group can be incorporated into more complex molecular architectures, imparting specific physicochemical properties or acting as a reactive handle for further functionalization.

The furan-3-sulfonyl moiety can be attached to other heterocyclic rings, such as pyridines and isoxazoles, creating novel structures with potential applications in materials science and medicinal chemistry. nih.govnih.gov The synthesis often involves the reaction of this compound with an amino-substituted heterocycle. researchgate.net For example, reacting this compound with an aminopyridine would yield a furan-sulfonyl-aminopyridine derivative.

The incorporation of the furan-3-sulfonyl group can influence the electronic properties and biological activity of the parent heterocyclic scaffold. rsc.org Research has explored the synthesis of various sulfonylamides containing an isoxazole (B147169) moiety, starting from the corresponding sulfonyl chlorides and reacting them with amines. researchgate.net

This compound can be utilized in the derivatization of peptides. ub.edu The sulfonyl chloride can react with the free amino groups of amino acid residues, such as the N-terminus or the side chain of lysine, to form stable sulfonamide linkages. google.comub.edu This modification can alter the peptide's conformation, stability, and biological activity. The introduction of the furan (B31954) moiety may also influence interactions with biological targets. ub.edu While solid-phase peptide synthesis (SPPS) is a common method for creating peptides, the derivatization with reagents like this compound can be performed to introduce specific functionalities. peptide.comnih.gov

Derivatization for Analytical and Detection Purposes

The reactivity of this compound makes it a potential derivatizing agent for analytical applications, particularly in chromatography. chromatographyonline.comresearchgate.net Derivatization is a technique used to modify an analyte to improve its separation or detection characteristics. researchgate.netchromatographyonline.com

By reacting with specific functional groups (e.g., amines, phenols), this compound can introduce a tag that enhances detectability, for example, by ultraviolet (UV) or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). chromatographyonline.comslideshare.net While not a traditional fluorophore itself, the furan ring system can contribute to the chromophoric properties of the derivative. Derivatizing agents like dansyl chloride, which also contains a sulfonyl chloride group, are widely used for this purpose to enhance fluorescence and improve ionization in mass spectrometry. chromatographyonline.comchromatographyonline.comddtjournal.com The principle of reacting a sulfonyl chloride with an analyte to improve its analytical properties is a well-established strategy. researchgate.net

Applications in Advanced Organic Synthesis

Building Block for Complex Fluorinated Compounds

Furan-3-sulfonyl chloride serves as a readily available precursor for the synthesis of furan-3-sulfonyl fluoride. The conversion of sulfonyl chlorides to sulfonyl fluorides is a well-established transformation in organic chemistry, typically achieved through a nucleophilic fluoride-for-chloride exchange. shareok.orgorganic-chemistry.org This reaction is of significant interest due to the unique properties and applications of sulfonyl fluorides in areas such as chemical biology and "click chemistry," a concept introduced by Sharpless. nih.gov

The general methodology for this transformation involves treating the sulfonyl chloride with a suitable fluoride source. Common reagents and conditions for this halogen exchange are summarized in the table below.

| Fluorinating Agent | Catalyst/Solvent System | General Observations |

| Potassium fluoride (KF) | Aqueous solution or biphasic mixture (e.g., water/acetone) | A simple and mild method for direct chloride/fluoride exchange, often providing high yields. shareok.orgorganic-chemistry.org |

| Potassium bifluoride (KHF₂) | - | Used in the synthesis of heteroaromatic sulfonyl fluorides from in situ generated sulfonyl chlorides. |

| Selectfluor® | Acetonitrile | Can act as both an oxidant and a fluorine source, for instance, in the conversion of disulfides to sulfonyl fluorides. |

| Pyry-BF₄ / MgCl₂ then KF | Acetonitrile | A modern method for converting sulfonamides to sulfonyl fluorides via an in-situ generated sulfonyl chloride intermediate. shareok.org |

While the general transformation is robust, specific research findings detailing the synthesis of furan-3-sulfonyl fluoride directly from this compound with reported yields and optimized conditions are not extensively documented in readily available literature. However, based on the established reactivity of sulfonyl chlorides, it is a highly feasible and expected reaction. The resulting furan-3-sulfonyl fluoride would be a valuable building block for introducing the furan-3-sulfonyl moiety into complex molecules, particularly those with biological relevance.

Intermediate in Heterocyclic Synthesis

The electrophilic nature of the sulfonyl chloride group makes this compound a useful intermediate in the synthesis of a variety of heterocyclic compounds. frontiersrj.com A primary application is in the formation of sulfonamides, which are a prominent structural motif in a vast number of pharmaceuticals. frontiersrj.com The reaction of this compound with primary or secondary amines, typically in the presence of a base, yields the corresponding furan-3-sulfonamides.

These furan-sulfonamide derivatives can be final target molecules or can serve as intermediates for the construction of more complex heterocyclic systems. For instance, the sulfonamide nitrogen can be involved in subsequent cyclization reactions, or the furan (B31954) ring itself can undergo transformations such as Diels-Alder reactions or electrophilic substitutions, leading to fused or decorated heterocyclic frameworks. While the furan ring is generally more reactive than thiophene and pyrrole towards electrophiles, the conditions for these reactions need to be carefully chosen to avoid polymerization or ring-opening, especially under strongly acidic conditions. nih.gov

Although specific examples of this compound being used to construct other heterocyclic rings like thiophenes or pyrroles are not prevalent in the literature, the general utility of aryl and heteroaryl sulfonamides as precursors in heterocyclic synthesis is well-established. For example, thiophene derivatives containing a p-toluenesulfonamide moiety have been prepared and investigated for their biological activity. researchgate.net This suggests a parallel synthetic strategy where furan-3-sulfonamides could act as key intermediates.

Role in Cascade and Multi-component Reactions

Cascade and multi-component reactions (MCRs) are powerful tools in modern organic synthesis for the efficient construction of complex molecules from simple precursors in a single operation. researchgate.net While furan and its derivatives are often utilized in such reactions, the direct involvement of this compound in cascade or multi-component sequences is not extensively reported.

Typically, in cascade reactions involving furans, the furan ring itself acts as a diene in Diels-Alder reactions or undergoes other pericyclic reactions, leading to the formation of complex polycyclic systems. researchgate.net For instance, a furan-fused 3-sulfolene has been used as a bis-diene in sequential Diels-Alder reactions. rsc.org

Multi-component reactions are also a cornerstone of diversity-oriented synthesis and drug discovery, enabling the rapid generation of libraries of complex molecules. ijabbr.com There are numerous examples of MCRs for the synthesis of diverse furan analogues, often catalyzed by Lewis or Brønsted acids. researchgate.net However, in these reported methodologies, this compound is not typically employed as a starting component. The reactivity in these reactions is generally centered on other functionalities attached to the furan ring or the furan ring itself. The sulfonyl chloride group's high reactivity might make it incompatible with the conditions of many MCRs unless it is involved in the primary bond-forming events, which does not appear to be a common strategy based on available literature.

Stereoselective Synthesis utilizing this compound Precursors

The development of stereoselective synthetic methods is crucial for the preparation of chiral molecules, particularly for pharmaceutical applications. While the synthesis of furan-containing bioactive molecules with high stereocontrol is an active area of research, the specific use of this compound as a precursor to direct stereoselective outcomes is not well-documented.

One notable example in the broader context of furan-containing molecules is the development of a cascade approach for the synthesis of functionalized (2-furyl)-2-pyrrolidines with high diastereoselectivity (>98:2). shareok.org This method, however, utilizes enynal molecules as carbene precursors and does not involve this compound.

Medicinal Chemistry and Biological Activity Studies

Design and Synthesis of Bioactive Furan-Sulfonyl Derivatives

The synthesis of bioactive furan-sulfonyl derivatives often begins with the sulfonation of a furan (B31954) ring. pharmaguideline.comacs.org Furan can be sulfonated using sulfur trioxide in pyridine (B92270) to produce furan-2-sulfonic acid. ijabbr.com For the synthesis of furan-3-sulfonyl chloride and its derivatives, multi-step synthetic pathways are typically required. One approach involves the electrophilic sulfonation of a suitable furan precursor, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride. google.com

A general synthetic route to furan sulfonamides, which are key derivatives of this compound, involves the reaction of the sulfonyl chloride with a primary or secondary amine. researchgate.net The synthesis of a series of novel furan sulphonamide derivatives has been reported, with the structures confirmed by ¹H and ¹³C NMR and mass spectrometry. researchgate.net The versatility of the sulfonyl chloride group allows for its reaction with a wide array of nucleophiles, leading to a diverse library of compounds for biological screening. researchgate.net

For instance, the synthesis of 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) highlights a synthetic strategy where a sulfonyl group is incorporated into a furanone ring system. frontiersin.org While not a direct derivative of this compound, this example illustrates the chemical feasibility of incorporating sulfonyl moieties into furan-containing scaffolds to achieve biological activity. frontiersin.org

Structure-Activity Relationship (SAR) Studies of Furan-3-sulfonyl Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For furan-sulfonyl derivatives, SAR studies have revealed key structural features that influence their potency and selectivity. The nature and position of substituents on both the furan ring and the sulfonamide nitrogen play a significant role in determining the pharmacological profile. ijabbr.comresearchgate.net

In a study of furan-based sulfonamides, it was found that the introduction of specific substituents on the phenyl ring of the sulfonamide moiety significantly influenced the anticancer activity. researchgate.net For example, compounds with 4-trifluoromethyl and 3,5-dichloro substituents demonstrated high activity in two cancer cell lines. researchgate.net Furthermore, a compound containing a 5-bromothiophenyl substituent showed promising activity, even higher than the standard drug doxorubicin. researchgate.net

The lipophilicity imparted by the sulfonyl or sulfonamide group can also enhance the biological activity of furan derivatives. acu.edu.in SAR studies have shown that the presence of electron-withdrawing groups on the phenyl ring attached to the sulfonamide can increase antibacterial activity. acu.edu.in

A review of SAR studies on YC-1, a 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, and its derivatives indicated that for heterocycle B substitution, only the furan ring resulted in HIF-1 inhibitory activity. nih.gov This underscores the importance of the furan scaffold in the observed biological effect. nih.gov

Pharmacological Applications of Furan-Sulfonyl Compounds (General Categories)

Furan-sulfonyl derivatives have been investigated for a wide range of pharmacological applications, demonstrating their potential as therapeutic agents. orientjchem.orgwisdomlib.orgnih.gov The inherent biological activities of the furan nucleus, combined with the diverse chemical properties of the sulfonamide group, contribute to their broad spectrum of action. ijabbr.comresearchgate.net

Furan derivatives, including those with sulfonyl groups, have shown significant antimicrobial properties. nih.govhumanjournals.com A novel derivative, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105), exhibited antibacterial activity against both methicillin-susceptible (MSSA) and -resistant (MRSA) Staphylococcus aureus. frontiersin.org

| Compound | Organism | MIC (mg/L) | MBC (mg/L) |

|---|---|---|---|

| F105 | S. aureus (MSSA) | 10 | 40 |

| F105 | S. aureus (MRSA) | 20 | 80 |

Another study reported the synthesis of 2,4-disubstituted furan derivatives as antimicrobial agents, with several compounds containing a benzene (B151609) sulfonyl methyl amino methyl group showing significant activity. humanjournals.com The varied biological importance of both furans and sulfonamides has prompted researchers to synthesize sulfonamide-based furan hybrids with notable antimicrobial properties. researchgate.net

Furan-sulfonyl derivatives have emerged as a promising class of compounds in anticancer research. orientjchem.orgresearchgate.net A series of novel furan sulphonamide derivatives were synthesized and evaluated for their anticancer activity against three human cancer cell lines: breast cancer (MCF-7), lung cancer (A549), and melanoma (A-375). researchgate.net Several of these compounds demonstrated activity higher than the positive control. researchgate.net

In a different study, furan-conjugated tripeptides were developed and evaluated against human cervical cancer cells (HeLa). One conjugate, Fur4-2-Nal3-Ala2-Phe1-CONH2, showed high potency with an IC50 of 0.15 ± 0.05 µg/mL. nih.govmdpi.com While not a sulfonyl derivative, this highlights the potential of the furan scaffold in designing potent anticancer agents. nih.govmdpi.com

The mechanism of action for some of these compounds involves the induction of apoptosis. For example, certain pyridine carbohydrazide (B1668358) and N-phenyl triazinone derivatives containing a furan moiety caused G2/M phase cell cycle disruption and induced apoptosis through the intrinsic mitochondrial pathway. researchgate.net

Furan-sulfonyl derivatives have been investigated as inhibitors of various enzymes, a key strategy in drug discovery. researchgate.net Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs), and furan-based sulfonamides have been designed and synthesized to target this enzyme family. researchgate.net

A study on furan sulfonyl hydrazone derivatives evaluated their inhibitory potential against carbonic anhydrase. ijabbr.com One compound with a nitro group was the most effective at inhibiting the hCA I isozyme. ijabbr.com In another study, fifteen novel furyl sulfonamides were evaluated against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IV, and hCA IX), with some compounds showing higher potency than the reference drug acetazolamide. researchgate.net

The inhibitory activity of these compounds is attributed to the coordination of the sulfonamide group with the zinc ion in the active site of the enzyme. researchgate.net

The utility of sulfonamide-based derivatives has expanded into the treatment of central nervous system (CNS) disorders. nih.gov Compounds containing furan and other heterocyclic groups have been identified as having potential CNS effects. researchgate.netnih.gov While specific studies focusing solely on this compound derivatives as CNS agents are limited in the provided context, the broader class of sulfonamides has shown significant CNS activity. nih.gov The versatile nature of arylsulfonamides makes them a valuable motif in the development of novel agents for treating CNS disorders. nih.gov

Other Therapeutic Areas (e.g., Antimalarial, Anti-inflammatory)

The furan nucleus is a core component of many biologically active molecules, and its derivatives have been investigated for a wide range of therapeutic effects, including anti-inflammatory and antimalarial activities. nih.govijabbr.com Similarly, the sulfonamide group is a well-established pharmacophore present in numerous approved drugs. The combination of these two scaffolds into furan-sulfonamide hybrids is a strategy employed by medicinal chemists to develop novel therapeutic agents. researchgate.net

Antimalarial Activity:

The primary sulfonamide moiety is a component of several clinical drugs, and its potential for antimalarial applications has been explored. nih.gov The fight against malaria is challenged by the emergence of drug-resistant strains of Plasmodium, necessitating the discovery of new chemical entities. nih.gov Sulfonamide-based compounds have shown promise in this area. For instance, certain sulfonamides are known to inhibit dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway of the malaria parasite. While specific furan-3-sulfonamides have not been extensively reported as antimalarial agents, the general class of sulfonamides continues to be a source of investigation for new treatments. nih.govdrugbank.com

Anti-inflammatory Activity:

Furan derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. nih.govwisdomlib.org These mechanisms include antioxidant effects and the modulation of inflammatory signaling pathways. nih.gov The furan ring is considered a valuable scaffold for the design of new anti-inflammatory drugs. ijabbr.comresearchgate.net Although research has highlighted the potential of furan-containing molecules in this therapeutic area, specific data on the anti-inflammatory activity of compounds derived directly from this compound is not widely available in current literature.

The following table summarizes the general therapeutic potential of related compound classes, highlighting the rationale for exploring furan-3-sulfonamide (B1289174) derivatives.

| Compound Class | Therapeutic Area | General Finding | Citation |

| Furan Derivatives | Anti-inflammatory | Exhibit anti-inflammatory effects through antioxidant activity and modulation of signaling pathways. | nih.gov |

| Sulfonamides | Antimalarial | Have been investigated as antimalarial agents, sometimes targeting the folate pathway. | nih.gov |

| Furan-Sulfonamide Hybrids | General Medicinal Chemistry | Synthesized to explore combined medicinal properties such as antimicrobial and anticancer activities. | researchgate.net |

This table illustrates the established activities of broader chemical classes related to this compound derivatives.

Computational Modeling in Drug Design and Target Interaction

Computational modeling, or computer-aided drug design (CADD), is an essential tool in modern medicinal chemistry for designing and optimizing lead compounds and understanding their interactions with biological targets. mdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations are widely applied to sulfonamides and furan-containing molecules to predict their efficacy and binding modes. nih.govijper.orgnih.gov

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.govrjb.ro For classes of compounds like sulfonamides and furan derivatives, docking studies can elucidate key interactions, such as hydrogen bonds and pi-pi stacking, that are crucial for biological activity. ijper.orgwestmont.edu For example, docking studies on novel sulfonamide derivatives have been used to estimate their binding affinity against bacterial enzymes like dihydropteroate synthase (DHPS). nih.gov Similarly, molecular docking has been applied to furan-azetidinone hybrids to assess their potential as antibacterial agents by predicting their interactions with targets like DNA gyrase and dihydrofolate reductase (DHFR). ijper.org

While these studies underscore the utility of computational methods for related structures, specific computational modeling research focused on derivatives of this compound is not extensively documented. The principles, however, remain directly applicable. A hypothetical docking study of a furan-3-sulfonamide derivative would involve preparing the 3D structure of the ligand and the target protein, followed by simulation to predict binding affinity and interactions, often expressed as a docking score.

The table below conceptualizes the type of data generated from a typical molecular docking study for a hypothetical compound.

| Computational Method | Target Protein | Parameter | Typical Value/Output |

| Molecular Docking | Dihydropteroate Synthase (DHPS) | Binding Energy / Docking Score | -8.5 kcal/mol |

| Molecular Docking | Dihydropteroate Synthase (DHPS) | Key Interacting Residues | Arg63, Lys221 |

| Molecular Docking | Cyclooxygenase-2 (COX-2) | Binding Energy / Docking Score | -9.2 kcal/mol |

| Molecular Docking | Cyclooxygenase-2 (COX-2) | Key Interacting Residues | Arg513, Tyr385 |

This table is illustrative of data that would be generated from computational modeling and does not represent actual experimental results for this compound derivatives.

Future Directions and Research Perspectives

Development of Greener Synthetic Routes

Traditional methods for the synthesis of sulfonyl chlorides often rely on harsh reagents and conditions, such as the use of chlorosulfonic acid, which raises environmental and safety concerns. mdpi.com Consequently, a significant future direction is the development of more sustainable and environmentally friendly pathways to furan-3-sulfonyl chloride and related compounds.

Research efforts are increasingly focused on alternatives that align with the principles of green chemistry. This includes the use of less hazardous reagents and aqueous reaction media. acs.orgiscientific.org One promising approach involves the oxidative chlorination of corresponding thiols or disulfides using milder reagents in water, which serves as a safe and abundant solvent. rsc.org Another eco-friendly strategy is the use of S-alkylisothiourea salts as odorless and stable precursors, which can be converted to sulfonyl chlorides via chlorosulfonation with reagents like N-chlorosuccinimide. thieme-connect.comorganic-chemistry.org This method is not only operationally simpler but also allows for the recycling of byproducts, making the process more sustainable. thieme-connect.comorganic-chemistry.org

The furan (B31954) moiety itself is often derived from biomass, positioning it as a key renewable platform chemical. researchgate.net Leveraging bio-based feedstocks for the synthesis of the furan precursor to this compound is a critical component of developing fully green synthetic routes. frontiersin.org

A comparison of traditional versus emerging greener synthetic considerations is outlined below:

Table 1: Comparison of Synthetic Approaches for Sulfonyl Chlorides

| Parameter | Traditional Methods | Greener Alternatives |

|---|---|---|

| Reagents | Chlorosulfonic acid, thionyl chloride | Oxone-KX, N-chlorosuccinimide, in situ generated diazonium salts |

| Solvents | Acetic acid, organic solvents | Water, ionic liquids |

| Starting Materials | Petroleum-based aromatics | Bio-based furans, S-alkylisothiourea salts |

| Safety/Handling | Harsh, corrosive, and toxic reagents | Milder conditions, less hazardous materials |

| Sustainability | Generates significant waste | Potential for byproduct recycling, use of renewable resources |

Future research will likely focus on optimizing these greener methods, improving yields, and adapting them for the specific synthesis of this compound on an industrial scale.

Exploration of Novel Reactivity Patterns

While the classical reactivity of sulfonyl chlorides as electrophiles is well-established, future research is expected to uncover novel reactivity patterns for this compound. The interplay between the sulfonyl chloride group and the electron-rich furan ring could lead to unique chemical transformations.

Investigations may focus on reactions where the furan ring participates in or directs the reaction pathway. For instance, intramolecular reactions could be designed to form complex fused heterocyclic systems. The reaction of furans with specific reagents can lead to novel ring-opening and recyclization cascades to form different heterocyclic structures, such as isothiazoles. rsc.org Exploring such transformations starting with this compound could provide access to new classes of compounds.

Furthermore, sulfonyl chlorides can be utilized as sources for sulfonyl radicals, sulfenes, or even aryl groups under specific conditions. magtech.com.cn Exploring these non-canonical reaction pathways for this compound could significantly broaden its synthetic utility. For example, transition-metal-catalyzed cross-coupling reactions could potentially use the C–S bond as a handle for late-stage functionalization, a strategy that is gaining traction in medicinal chemistry. nih.gov The development of methods for the direct conversion of the sulfonyl chloride into other functional groups under mild conditions will also be a valuable area of research.

Integration with Flow Chemistry and Automation

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and the handling of hazardous reagents, making them ideal candidates for the application of flow chemistry and automation. mdpi.comrsc.org Continuous flow processing offers significant advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), improved product quality, and higher space-time yields. mdpi.comrsc.orgresearchgate.net

Several studies have demonstrated the successful continuous synthesis of aryl sulfonyl chlorides. mdpi.comresearchgate.netresearchgate.netrsc.orgafricacommons.net These systems often employ continuous stirred-tank reactors (CSTRs) or tubular reactors and can be fully automated to ensure process consistency and reliability. mdpi.comresearchgate.net Applying these principles to the production of this compound could mitigate the risks associated with its synthesis, particularly at a larger scale. mdpi.com Automation allows for real-time monitoring and control, which is critical for managing the hazards of reagents like heated chlorosulfonic acid. mdpi.comresearchgate.net

Table 2: Advantages of Flow Chemistry for Sulfonyl Chloride Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk of thermal runaway and exposure to hazardous materials. rsc.org |

| Precise Control | Excellent heat and mass transfer allow for tight control over reaction conditions, leading to higher selectivity and fewer impurities. mdpi.com |

| Improved Yield & Quality | Optimized conditions and rapid quenching can minimize the formation of byproducts like sulfonic acids. mdpi.com |

| Scalability | Scaling up production is achieved by running the system for longer periods ("scaling out") rather than using larger, more dangerous reactors. africacommons.net |

| Automation | Automated systems improve process consistency, reliability, and allow for safe, unattended operation. mdpi.comresearchgate.net |

Future work will involve designing and optimizing a dedicated continuous flow process for this compound, potentially integrating its synthesis and subsequent derivatization into a seamless, automated sequence.

Advanced Applications in Materials Science

Furan-based compounds, often derived from renewable biomass, are becoming increasingly important in the development of sustainable polymers and advanced materials. researchgate.net this compound can serve as a crucial building block for introducing the furan moiety into polymer structures, imparting unique properties.

A particularly promising area is the use of furans in self-healing materials and dynamic polymers through the Diels-Alder reaction between a furan and a maleimide. rsc.org This reversible cycloaddition allows materials to be "healed" upon damage by applying a stimulus like heat. This compound can be used to synthesize furan-containing monomers or functionalize existing polymers. The sulfonyl group acts as a reactive handle for attachment, for example, by converting it into a sulfonamide or sulfonate ester that is part of a polymer backbone or side chain.

Beyond self-healing applications, furan derivatives are being explored for their potential in optoelectronic materials. rsc.orgbohrium.com The electronic properties of the furan ring make it a candidate for use in organic semiconductors and photovoltaics. bohrium.com Research could focus on synthesizing novel furan-sulfonamide or furan-sulfonate-containing polymers and evaluating their electronic and physical properties for applications in flexible electronics and solar cells.

Therapeutic Potential of this compound in Emerging Diseases

The furan nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. orientjchem.orgijabbr.comijabbr.com Furan derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.lywisdomlib.org

This compound is an ideal starting material for generating libraries of novel furan-based sulfonamides. The sulfonamide functional group is itself a cornerstone of medicinal chemistry, found in many antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants. nih.gov The combination of the furan ring and the sulfonamide group offers a powerful strategy for developing new therapeutic agents.

For example, furan sulfonyl hydrazone derivatives have been investigated for their activity as carbonic anhydrase inhibitors, which has relevance for treating conditions like glaucoma. utripoli.edu.ly By reacting this compound with a diverse range of amines, hydrazines, and other nucleophiles, researchers can create large collections of new chemical entities for screening against emerging diseases, including drug-resistant bacterial strains and novel viruses. iscientific.orgijabbr.com The electron-rich nature and aromaticity of the furan ring can contribute to favorable binding interactions with biological targets. ijabbr.com

Table 3: Reported Biological Activities of Furan Derivatives

| Activity Class | Examples of Pathogens/Targets | Reference |

|---|---|---|

| Antibacterial | Escherichia coli, Staphylococcus aureus, Proteus vulgaris | ijabbr.comutripoli.edu.ly |

| Antifungal | Candida species, Aspergillus species | orientjchem.org |

| Antiviral | HIV, Influenza, Hepatitis C | orientjchem.org |

| Anti-inflammatory | COX enzyme inhibition | orientjchem.org |

| Anticancer | Enzyme inhibition, apoptosis induction | orientjchem.org |

| Anti-glaucoma | Carbonic anhydrase inhibition | utripoli.edu.ly |

Future research in this domain will focus on rational drug design, synthesizing targeted libraries of furan-3-sulfonamides, and evaluating their efficacy and mechanism of action against a variety of diseases.

Q & A

Q. What are the standard synthetic routes for preparing Furan-3-sulfonyl chloride, and what factors influence yield?

this compound is typically synthesized via chlorosulfonation of furan derivatives. A common method involves reacting furan with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize decomposition . Key factors include:

- Reaction temperature : Excessive heat can lead to side reactions, such as ring-opening or polymerization.

- Solvent choice : Anhydrous conditions (e.g., dichloromethane or chloroform) prevent hydrolysis of the sulfonyl chloride group .

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) is recommended to isolate the pure product .

Q. How should researchers characterize this compound to confirm its structural integrity?

Use a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : ¹H NMR (δ ~7.5–8.0 ppm for furan protons) and ¹³C NMR (distinct signals for sulfonyl chloride carbons) .

- IR spectroscopy : Confirm the presence of S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and S–Cl bonds (~580 cm⁻¹) .

- Elemental analysis : Verify the molecular formula (e.g., C₄H₃ClO₃S) and purity (>95%) .

Q. What are the primary safety considerations when handling this compound in the lab?

- Reactivity : The compound is moisture-sensitive and releases HCl upon hydrolysis. Use anhydrous solvents and inert atmospheres (e.g., N₂ or Ar) .

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation .

- Storage : Keep in a sealed container with desiccants (e.g., silica gel) at 2–8°C .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for sulfonylation using this compound in complex substrates?

- Substrate compatibility : Test nucleophilic sites (e.g., amines, alcohols) under mild conditions (e.g., 0°C, pH 7–9) to avoid over-sulfonylation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while non-polar solvents (e.g., toluene) reduce side reactions .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation of sterically hindered amines .

Q. What strategies resolve contradictions in reported reactivity of this compound across different studies?

Discrepancies often arise from:

- Impurity profiles : Trace moisture or residual acids can alter reactivity. Validate purity via HPLC or GC-MS before use .

- Steric effects : Bulky substituents on the furan ring may hinder sulfonyl chloride accessibility. Computational modeling (e.g., DFT) can predict reactive sites .

- Reaction monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to track intermediate formation .

Q. How does this compound compare to other sulfonylating agents (e.g., pyridine-3-sulfonyl chloride) in medicinal chemistry applications?

- Electronic effects : The electron-rich furan ring enhances electrophilicity compared to pyridine derivatives, making it more reactive toward weak nucleophiles .

- Biological activity : Derivatives of this compound have shown anti-proliferative effects in cancer cell lines (e.g., MCF-7), attributed to sulfonamide-mediated enzyme inhibition .

- Stability : Pyridine-based analogs are generally more stable under acidic conditions, whereas furan derivatives require stricter moisture control .

Q. What advanced techniques are used to study the degradation pathways of this compound under ambient conditions?